4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride
Description
Properties
CAS No. |
19188-70-6 |
|---|---|
Molecular Formula |
C14H13FN2O3S |
Molecular Weight |
308.33 g/mol |
IUPAC Name |
4-[[2-(3-aminophenyl)acetyl]amino]benzenesulfonyl fluoride |
InChI |
InChI=1S/C14H13FN2O3S/c15-21(19,20)13-6-4-12(5-7-13)17-14(18)9-10-2-1-3-11(16)8-10/h1-8H,9,16H2,(H,17,18) |
InChI Key |
XDLUQOQZYRVJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)F |
Origin of Product |
United States |
Preparation Methods
From Sulfonic Acids or Sulfonamides
Method A: Deoxyfluorination of Sulfonic Acids
- Reagents: Sulfonic acids or their salts, sulfuryl fluoride (SO2F2), or thionyl fluoride (SOCl2) as fluorinating agents.
- Procedure:
Sulfonic acids are subjected to fluorination using sulfuryl fluoride in the presence of suitable solvents like acetonitrile or DMF at elevated temperatures (around 130°C). This process involves the formation of sulfonyl fluorides directly from sulfonic acids, as demonstrated in recent studies where yields exceeded 90% for aromatic substrates.
| Parameter | Typical Value | Reference |
|---|---|---|
| Solvent | Acetonitrile or DMF | , |
| Temperature | 60°C - 130°C | , |
| Fluorinating Agent | Sulfuryl fluoride (SO2F2) | , |
| Reaction Time | 2–14 hours | , |
In-depth research indicates that the use of sulfuryl fluoride offers high selectivity and stability, facilitating the conversion of sulfonic acids into sulfonyl fluorides with minimal side reactions.
From Sulfonamides
Method B: Activation of Sulfonamides Using Pyrylium Reagents
- Reagents: Sulfonamides, pyrylium salts (e.g., Pyry-BF4), magnesium chloride, potassium fluoride (KF).
- Procedure:
Sulfonamides are activated via a chemoselective reaction with pyrylium salts, converting the sulfonamide into a sulfonyl chloride intermediate, which is then transformed into sulfonyl fluoride upon treatment with KF in acetonitrile at 60°C. This method offers high selectivity and operational simplicity, enabling late-stage modifications of complex molecules.
| Parameter | Typical Value | Reference |
|---|---|---|
| Reagents | Pyry-BF4, MgCl2, KF | , |
| Solvent | Acetonitrile | , |
| Temperature | 60°C | |
| Reaction Time | 2 hours |
This approach is advantageous for modifying biologically relevant molecules and offers high yields (up to 97%) as demonstrated in recent studies.
Specific Synthesis Pathway for the Target Compound
Given the structural complexity of 4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride , the most plausible synthetic route involves:
Synthesis of the Sulfonyl Fluoride Intermediate
Using the method outlined in recent literature, the sulfonyl fluoride can be prepared from benzenesulfonic acid or benzenesulfonamide derivatives:
Benzenesulfonic acid + SO2F2 → Benzenesulfonyl fluoride
This reaction is performed under reflux in acetonitrile with a catalytic amount of base (e.g., potassium carbonate) to facilitate fluorination.
Coupling with the Aminophenylacetyl Moiety
The amino group of 3-aminophenylacetyl can be coupled to the sulfonyl fluoride via nucleophilic substitution, facilitated by mild base conditions:
Benzenesulfonyl fluoride + 3-aminophenylacetyl derivative → Target compound
This step may involve activation of the amino group or the use of coupling reagents such as carbodiimides for efficient amide bond formation.
Notes on Reaction Conditions and Yields
Chemical Reactions Analysis
Types of Reactions
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The aminophenyl group can undergo oxidation to form nitro derivatives or reduction to form more reactive amines.
Hydrolysis: The acetamido group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used in substitution reactions.
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions include substituted sulfonamides, nitro derivatives, and various amine derivatives, depending on the reaction conditions and reagents used.
Scientific Research Applications
4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibition, particularly serine proteases.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which 4-(2-(3-Aminophenyl)acetamido)benzene-1-sulfonyl fluoride exerts its effects involves the covalent modification of target enzymes. The sulfonyl fluoride group reacts with the hydroxyl group of serine residues in the active site of enzymes, forming a stable sulfonyl-enzyme derivative. This modification inhibits the enzyme’s activity, making it a valuable tool in studying enzyme function and inhibition.
Comparison with Similar Compounds
Comparison with Similar Compounds
2.1. Structural Analogues The compound belongs to a class of benzenesulfonyl fluorides modified with acetyl-amino substituents. Key structural analogues include:
Notes:
- *Data for the target compound (3-aminophenyl variant) is extrapolated from its structural isomer (4-aminophenyl) and related analogues.
- Substituents on the acetyl-amino group significantly influence yield and reactivity. Electron-withdrawing groups (e.g., nitro in 20) reduce yields (28%) compared to electron-donating groups (e.g., methoxy in 19: 22%) .
- The 3-acetamidobenzyl substituent in 2g resulted in a moderate yield (41%), likely due to steric hindrance from the acetamide group .
2.2. Synthesis and Reactivity
The target compound’s synthesis likely follows protocols similar to and :
- Reagents: 2-(4-(Fluorosulfonyl)phenyl)acetic acid, 3-aminophenylacetyl amine, HATU (coupling agent), DIPEA (base), DMF (solvent).
- Conditions : Room temperature, 30-minute reaction time, purification via MDAP (formic acid modifier) .
- Yield : Anticipated to be moderate (30–50%), comparable to 2g (41%) and 18 (41%) but lower than 2l (66%, featuring a 3-methoxybenzyl group) .
Spectroscopic Differences
- ¹H NMR: The 3-aminophenyl group would exhibit distinct aromatic proton shifts (e.g., para-substituted protons in the isomer vs. meta-substituted protons in the target). For example, 2g (3-acetamidobenzyl) shows a singlet at δ 8.25 for the NH proton, while 18 (benzyl) displays a triplet at δ 8.45 .
- ¹⁹F NMR : Sulfonyl fluoride signals are consistent across analogues (δ -58.0 to -58.2) .
- IR: The acetyl C=O stretch (~1650 cm⁻¹) is common, but the 3-aminophenyl group may introduce additional N-H stretches (~3300 cm⁻¹) .
2.4. Potential Applications While the evidence lacks direct biological data for the target compound, structurally related benzenesulfonyl fluorides (e.g., 4-(2-aminoethyl)benzenesulfonyl fluoride) are known protease inhibitors . The 3-aminophenyl group’s meta orientation may enhance binding specificity to certain enzymes compared to para-substituted analogues.
Biological Activity
4-{[(3-Aminophenyl)acetyl]amino}benzenesulfonyl fluoride is a compound of interest due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a sulfonyl fluoride group, which is known to enhance biological activity through various mechanisms. The presence of an amino group and an acetyl moiety contributes to its interaction with biological targets.
-
Enzyme Inhibition :
- Sulfonyl fluorides are known to act as irreversible inhibitors of serine proteases and other enzymes. The sulfonyl fluoride group can form covalent bonds with the active site serine residue of enzymes, leading to inhibition .
- Compounds with similar structures have demonstrated inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
-
Anticancer Activity :
- Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including MCF-7 and HepG2 cells. The IC50 values reported for related compounds suggest a potent anticancer potential, with values as low as 0.26 μM in some cases .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
| Activity Type | Target/Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 0.26 | HDAC inhibition |
| Enzyme Inhibition | AChE | 66.37 | Irreversible binding to active site |
| Anticancer | HepG2 | 1.30 | Induction of apoptosis and cell cycle arrest |
Case Studies
-
HDAC Inhibition :
- A study demonstrated that similar sulfonamide compounds significantly inhibited HDAC activity, leading to increased histone acetylation and subsequent modulation of gene expression associated with tumor growth . The compound's ability to induce hyperacetylation was noted as a critical factor in its antitumor efficacy.
- Cytotoxicity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
